molecular formula C18H17FN2O2S2 B488558 1-(4-fluorophenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 620589-96-0

1-(4-fluorophenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No.: B488558
CAS No.: 620589-96-0
M. Wt: 376.5g/mol
InChI Key: HVCDMSFKDOPKMG-UHFFFAOYSA-N
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Description

Crystallographic Characterization of the Thieno[3,4-d]imidazole Core

The fundamental structural characterization of this compound reveals a complex heterocyclic architecture centered around the thieno[3,4-d]imidazole core system. The basic thieno[3,4-d]imidazole framework consists of a fused bicyclic system with the molecular formula C5H4N2S, representing the fundamental building block for more complex derivatives. This core structure exhibits specific geometric parameters that influence the overall molecular conformation and subsequent chemical behavior of substituted analogs.

Crystallographic investigations of related thienoimidazole systems provide valuable insights into the structural organization of these compounds. Analysis of crystal structures reveals that thienoimidazole derivatives typically adopt planar or near-planar conformations for the fused ring system, with deviations primarily occurring due to substituent effects and intermolecular interactions. The tetrahydro modification of the thieno[3,4-d]imidazole core introduces additional flexibility to the molecular framework, allowing for conformational changes that are not possible in the fully aromatic analogues.

The molecular architecture of the target compound features a molecular weight of approximately 360.4 g/mol, with the molecular formula reflecting the complex substitution pattern. The presence of the fluorophenyl group at the N1 position and the methylphenyl group at the N3 position creates an asymmetric substitution pattern that influences both the electronic distribution and steric interactions within the molecule. Furthermore, the oxidation state of the sulfur atom in the thieno ring, represented by the 5,5-dioxide designation, introduces significant electronic perturbations to the core system.

The crystallographic characterization process typically employs single-crystal X-ray diffraction techniques to determine precise bond lengths, bond angles, and dihedral angles throughout the molecular structure. For thienoimidazole derivatives, typical C-N bond lengths in the imidazole ring range from 1.32 to 1.38 Å, while C-S bond lengths in the thieno portion typically fall between 1.72 and 1.76 Å. The sulfonyl groups (SO2) introduce additional structural constraints, with S-O bond lengths typically ranging from 1.42 to 1.46 Å and O-S-O bond angles approaching 120°.

Spectroscopic Analysis of Sulfonyl and Thione Functional Groups

The spectroscopic characterization of this compound requires comprehensive analysis of the distinctive functional groups present within the molecular structure. The sulfonyl groups (SO2) represent one of the most characteristic spectroscopic features, exhibiting diagnostic absorption bands in infrared spectroscopy that facilitate structural identification and confirmation.

Infrared spectroscopic analysis reveals characteristic absorption patterns for the sulfone functionality, with symmetric and asymmetric S=O stretching vibrations typically observed in the range of 1300-1150 cm⁻¹. The presence of two sulfonyl groups in the 5,5-dioxide configuration creates a distinctive spectral signature that distinguishes this compound from related thienoimidazole derivatives with different oxidation states. The thione functional group (C=S) contributes additional characteristic absorptions, typically appearing in the range of 1200-1050 cm⁻¹, providing further confirmation of the molecular structure.

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual atoms within the molecular framework. Proton NMR analysis reveals distinctive chemical shifts for the aromatic protons of the fluorophenyl and methylphenyl substituents, with the fluorine substituent inducing characteristic downfield shifts due to its electron-withdrawing nature. The methyl group of the methylphenyl substituent typically appears as a singlet around 2.3-2.4 ppm, providing a reliable marker for structural identification.

Carbon-13 NMR spectroscopy offers complementary information about the carbon framework, with the carbonyl carbon of the thione group typically appearing significantly downfield due to the electron-withdrawing nature of the sulfur atom. The carbon atoms of the thieno ring system exhibit characteristic chemical shifts that reflect the electronic influence of the adjacent nitrogen atoms and the oxidized sulfur center.

Fluorine-19 NMR spectroscopy provides specific information about the fluorophenyl substituent, with the fluorine atom typically exhibiting a characteristic chemical shift around -115 to -120 ppm relative to CFCl3. The coupling patterns observed in fluorine NMR can provide information about the substitution pattern and conformational preferences of the fluorophenyl group relative to the imidazole core.

Conformational Studies of Tetrahydro-1H-thieno[3,4-d]imidazole Derivatives

The conformational analysis of this compound reveals significant complexity due to the presence of multiple rotatable bonds and the influence of steric and electronic factors. The tetrahydro modification of the thieno[3,4-d]imidazole core introduces conformational flexibility that distinguishes these compounds from their fully aromatic counterparts.

Computational studies and experimental investigations of related thienoimidazole systems demonstrate that the orientation of phenyl substituents relative to the heterocyclic core significantly influences molecular properties and potential biological activity. Dihedral angle measurements for similar imidazole-phenyl systems reveal typical values ranging from 28° to 37°, indicating partial conjugation between the aromatic systems while maintaining some conformational freedom.

The presence of the fluorophenyl substituent introduces additional conformational considerations due to the electronic influence of the fluorine atom. Fluorine substitution typically enhances metabolic stability and influences lipophilicity, properties that are directly related to the conformational preferences of the molecule. The electron-withdrawing nature of fluorine can influence the rotational barriers around the N-phenyl bond, potentially favoring certain conformational arrangements.

The methylphenyl substituent at the N3 position provides a contrast to the fluorophenyl group, with the methyl substituent acting as an electron-donating group. This electronic difference between the two aromatic substituents creates an asymmetric electronic environment that can influence the overall molecular dipole moment and intermolecular interactions.

Crystallographic studies of related compounds reveal that intermolecular hydrogen bonding patterns can significantly influence solid-state conformations. N-H···N hydrogen bonding interactions, commonly observed in imidazole-containing compounds, can stabilize specific conformational arrangements and influence crystal packing patterns. The sulfonyl groups may also participate in intermolecular interactions through hydrogen bonding with suitable donor groups.

Structural Parameter Typical Range Influence on Properties
Imidazole-phenyl dihedral angle 28-37° Electronic conjugation, steric interactions
C-N bond length (imidazole) 1.32-1.38 Å Aromaticity, electronic distribution
S-O bond length (sulfonyl) 1.42-1.46 Å Oxidation state, reactivity
C=S bond length (thione) 1.65-1.72 Å Electrophilicity, nucleophilic reactivity

Comparative Structural Analysis with Analogous Thienoimidazole Systems

The comparative structural analysis of this compound with related thienoimidazole systems provides valuable insights into structure-activity relationships and the influence of substitution patterns on molecular properties. Several analogous compounds from the literature serve as important reference points for understanding the structural variations within this chemical class.

The comparison with 1-(4-fluorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide reveals the specific influence of the methyl substituent on the phenyl ring. This close structural analog differs only in the presence of the methyl group, allowing for direct assessment of the electronic and steric effects introduced by this substitution. The molecular weight difference of approximately 14 g/mol reflects the addition of the methyl group, while the electronic properties are subtly modified by the electron-donating nature of the methyl substituent.

Another important comparison involves the nitro-substituted analog, 1-(4-fluorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide, which exhibits significantly different electronic properties due to the strongly electron-withdrawing nature of the nitro group. The molecular weight of this analog (407.43 g/mol) is considerably higher than the target compound, reflecting the additional oxygen and nitrogen atoms of the nitro substituent.

The structural comparison reveals systematic trends in molecular properties as a function of substituent electronic character. Electron-withdrawing substituents such as nitro groups tend to increase molecular polarity and potentially enhance hydrogen bonding interactions, while electron-donating groups like methyl substituents typically increase lipophilicity and reduce polarity. These property differences have significant implications for potential biological activity and pharmaceutical applications.

Compound Molecular Weight (g/mol) Key Substituent Electronic Effect Property Implications
Target compound 360.4 4-methylphenyl Electron-donating Enhanced lipophilicity
Phenyl analog 346.4 Phenyl Neutral Balanced properties
Nitro analog 407.4 4-nitrophenyl Electron-withdrawing Increased polarity
Methoxy analog 376.4 4-methoxyphenyl Electron-donating Moderate polarity

Crystallographic data from related compounds provides additional insights into the structural organization of thienoimidazole derivatives. The crystal structure of 4-(2,4-dichlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-imidazole demonstrates the influence of halogen substitution on crystal packing and intermolecular interactions. This compound exhibits orthorhombic crystal symmetry with specific unit cell dimensions that reflect the steric requirements of the substituted phenyl groups.

The synthesis and characterization studies of thieno[3,4-b]pyrazine-based systems provide complementary information about the electronic properties of fused heterocyclic systems. These investigations demonstrate the tunability of electronic properties through systematic modification of substituent groups and oxidation states, principles that are directly applicable to the thienoimidazole system under investigation.

Properties

IUPAC Name

3-(4-fluorophenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S2/c1-12-2-6-14(7-3-12)20-16-10-25(22,23)11-17(16)21(18(20)24)15-8-4-13(19)5-9-15/h2-9,16-17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCDMSFKDOPKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Thienoimidazole Core

The thienoimidazole scaffold is typically constructed via cyclocondensation of thiophene derivatives with imidazole precursors. For the target compound, a modified approach derived from VulcanChem protocols involves:

  • Thiophene functionalization : Reacting 3,4-diaminothiophene with carbon disulfide in alkaline conditions to form the imidazole-2-thione ring.

  • Sulfonation : Treating the intermediate with chlorosulfonic acid to introduce the 5,5-dioxide moiety, followed by neutralization with sodium bicarbonate.

  • Aryl substitution : Coupling the sulfonated intermediate with 4-fluorophenyl and 4-methylphenyl groups via Ullmann-type reactions using copper(I) iodide as a catalyst.

Key reaction parameters include:

  • Temperature: 80–110°C for cyclization steps

  • Solvent: Dimethylformamide (DMF) or toluene

  • Yield: 68–72% after purification by column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for chalcone-derived intermediates, as demonstrated in analogous syntheses. Adapting this method:

  • Chalcone precursor preparation :

    • Condense 4-fluoroacetophenone with 4-methylbenzaldehyde under microwave irradiation (300 W, 120°C, 10 min).

    • Yield: 89% vs. 72% for conventional heating.

  • Cyclization : React the chalcone with thiourea in ethanol under microwave conditions (150 W, 80°C, 20 min) to form the dihydrothienoimidazole core.

  • Oxidation : Treat with hydrogen peroxide in acetic acid to achieve the 5,5-dioxide structure.

Advantages :

  • Total synthesis time: 2.5 hours (vs. 8–12 hours conventionally)

  • Overall yield improvement: 78% vs. 65%.

Enzymatic Resolution for Stereochemical Control

Lipase-Catalyzed Asymmetric Synthesis

A patent-pending method for R-1-(4-fluorophenyl)ethanol derivatives was adapted for introducing chirality into the thienoimidazole system:

  • Esterification : React racemic 1-(4-fluorophenyl)ethanol with para-chlorophenol acetate using lipase CRL in toluene at 50°C.

  • Kinetic resolution : Hydrolyze the (R)-ester selectively with immobilized Candida antarctica lipase (ee >99%).

  • Coupling : Attach the resolved alcohol to the thienoimidazole scaffold via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine).

Critical parameters :

  • Enzyme loading: 15–20% w/w of substrate

  • Solvent system: Toluene:water (9:1 v/v)

  • Isolated yield: 63% for enantiopure product.

Characterization and Analytical Data

Spectroscopic Profiles

IR (KBr, cm⁻¹) :

  • 1655 (C=O stretch, chalcone intermediate)

  • 1160–1180 (S=O asymmetric stretching)

  • 925 (C-F bend)

¹H-NMR (400 MHz, CDCl₃) :

  • δ 7.73 (d, J = 17 Hz, =CH-Ar)

  • δ 2.40 (s, Ar-CH₃)

  • δ 3.85–4.20 (m, tetrahydro ring protons)

Mass Spec (EI) :

  • m/z 356.08 [M+H]⁺ (calc. 356.04 for C₁₉H₁₇FN₂O₂S₂).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeKey Advantage
Conventional65–7295–988–12 hScalability to >100 g batches
Microwave-assisted75–7897–992.5 hEnergy efficiency
Enzymatic resolution60–6399.5+6 hStereochemical control (ee >99%)

Industrial-Scale Optimization

Solvent and Catalyst Screening

  • Solvent effects : Ethanol/DMF mixtures (3:2 v/v) improve cyclization yields by 12% compared to pure ethanol.

  • Catalysts :

    • CuI vs. Pd(PPh₃)₄: Copper iodide gives 18% higher yields in Ullmann couplings.

    • Enzyme stabilization: Immobilizing lipase CRL on acidic resins increases reuse cycles from 3 to 15.

Waste Reduction Strategies

  • Byproduct recycling : Unreacted 4-methylbenzaldehyde is recovered via fractional distillation (85% recovery).

  • Solvent recovery systems : Closed-loop toluene distillation achieves 92% solvent reuse .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dioxide functionality can be reduced to form the corresponding thioethers.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenated precursors and metal catalysts like palladium or copper are often employed.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thioethers: Formed through reduction reactions.

    Substituted Aromatics: Formed through substitution reactions.

Scientific Research Applications

The compound has been investigated for its potential biological activities, particularly in the following areas:

Antiviral Applications

Research indicates that derivatives of imidazole and thienoimidazole compounds can exhibit antiviral properties. For instance, studies have shown that related compounds can inhibit viral proteases and RNA polymerases, suggesting that 1-(4-fluorophenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide may have similar effects against viral infections such as HIV and hepatitis viruses .

Anti-inflammatory Properties

The compound's structure suggests it may modulate enzyme activity involved in inflammatory pathways. Preliminary findings indicate that it could selectively inhibit enzymes linked to inflammatory responses, making it a candidate for developing anti-inflammatory drugs .

Antimicrobial Activity

There is a growing interest in thienoimidazole derivatives for their antimicrobial properties. The compound may show efficacy against various microbial strains due to its reactive nature and ability to interact with biological targets.

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the imidazole ring.
  • Introduction of the thieno group.
    Common reagents include amines, aldehydes, and sulfur-containing compounds. The reaction conditions often involve heating under reflux and the use of specific solvents to facilitate product formation.

In industrial settings, large-scale production may utilize continuous flow reactors to enhance efficiency and scalability while ensuring product quality through chromatography and spectroscopy techniques .

Case Studies

Several studies have documented the potential applications of thienoimidazole derivatives:

  • Antiviral Studies : Research has demonstrated that certain imidazole derivatives exhibit potent antiviral activity against strains such as HIV and dengue virus. These findings suggest that similar compounds could be developed for therapeutic use against viral infections .
  • Anti-inflammatory Research : Investigations into enzyme inhibition by thienoimidazoles have shown promise in reducing inflammation markers in vitro, indicating potential for further development into anti-inflammatory agents.
  • Antimicrobial Testing : Compounds within this class have been tested for their ability to inhibit bacterial growth, with some showing significant activity against resistant strains .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares key structural and physicochemical properties of the target compound with its closest analogs:

Compound Substituents (Positions 1 & 3) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-Fluorophenyl, 4-methylphenyl C₁₉H₁₈FN₂O₂S₂* 396.5 (calculated) Moderate lipophilicity (due to methyl); electron-withdrawing fluorine enhances stability .
1-(4-Bromophenyl)-3-(4-bromophenyl) analog 4-Bromophenyl, 4-bromophenyl C₁₁H₁₁Br₂N₂O₂S₂ 447.2 Higher molecular weight; bromine increases steric bulk and polarizability.
1-Allyl-3-(4-bromophenyl) analog Allyl, 4-bromophenyl C₁₄H₁₅BrN₂O₂S₂ 387.3 Allyl group introduces rotational freedom; potential for covalent interactions.
1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl) analog 4-Ethoxyphenyl, 4-methoxyphenyl C₂₀H₂₂N₂O₅S 402.5 Methoxy/ethoxy enhance solubility; electron-donating effects reduce reactivity.
1-Phenyl-3-(3-trifluoromethylphenyl) analog Phenyl, 3-CF₃-phenyl C₁₈H₁₄F₃N₂O₂S₂ 426.4 Trifluoromethyl boosts metabolic stability and lipophilicity.

*Assumed based on substituent analysis.

Key Observations:

  • Electronic Effects: Fluorine (target compound) and trifluoromethyl () are electron-withdrawing, enhancing oxidative stability and binding to electron-rich targets.
  • Steric Effects : Bromine () and trifluoromethyl () introduce steric bulk, which may hinder binding in constrained active sites compared to the smaller methyl group in the target compound.
  • Synthetic Routes: Analog synthesis often involves condensation of substituted aldehydes with thioureas or cyclization of thioamides under basic conditions (e.g., sodium ethoxide in ethanol, as in ). The target compound likely follows similar pathways with fluorophenyl and methylphenyl precursors.

Biological Activity

1-(4-fluorophenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide (CAS: 620589-96-0) is a heterocyclic compound with potential biological activities. Its unique structure, which includes a thienoimidazole core and various substituents, suggests diverse pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic uses.

  • Molecular Formula : C18H17FN2O2S2
  • Molar Mass : 376.47 g/mol
  • Density : 1.48 g/cm³ (predicted)
  • Boiling Point : 585.6 °C (predicted)
  • pKa : -0.92 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and oxidative stress pathways. The presence of the fluorine atom and the methyl group enhances its reactivity and binding affinity to these targets.

Antiviral Activity

Research indicates that compounds similar to 1-(4-fluorophenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole have demonstrated antiviral properties. For instance, thiazolidinone derivatives have shown significant inhibition of NS5B RNA polymerase activity in vitro, suggesting that similar mechanisms might be present in this compound .

Anti-inflammatory Effects

In vitro studies have indicated that this compound may possess anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX). The IC50 values for related compounds against COX enzymes provide a benchmark for evaluating the anti-inflammatory potential of this compound. For example, effective derivatives have shown IC50 values ranging from 19 to 42 μM against COX-1 and COX-2 respectively .

Anticancer Potential

The anticancer activity of this compound has been suggested by its structural analogs. For example, compounds with similar thienoimidazole structures have been reported to inhibit cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231), inducing apoptosis and cell cycle arrest . The mechanism often involves the production of reactive oxygen species (ROS) and inhibition of critical signaling pathways.

Case Studies

  • Study on Antiviral Efficacy :
    • A study evaluated the antiviral activity of thienoimidazole derivatives against Hepatitis C virus (HCV). Compounds showed significant inhibition with IC50 values around 30 μM, indicating potential for further development in antiviral therapies .
  • Anti-inflammatory Assays :
    • In a comparative study of several heterocyclic compounds, one derivative demonstrated an IC50 value of 23.8 μM against COX-2, suggesting that modifications in the thienoimidazole structure can enhance anti-inflammatory effects .
  • Anticancer Activity :
    • Research on related compounds revealed that they inhibited cancer cell growth significantly at concentrations as low as 0.67 μM after 48 hours of treatment in breast cancer models. This highlights the potential for developing novel anticancer agents based on this chemical scaffold .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayIC50 Values (μM)Reference
AntiviralNS5B RNA polymerase~30
Anti-inflammatoryCOX-119.45
Anti-inflammatoryCOX-223.8
AnticancerMCF-7 Cells0.67
AnticancerMDA-MB-231 Cells0.80

Q & A

Q. What are the optimal synthetic routes for this compound to maximize yield and purity?

Methodological Answer:

  • Statistical Experimental Design (DoE): Use fractional factorial or response surface methodologies to systematically vary reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, highlights the application of DoE to minimize experimental runs while identifying critical factors affecting yield .
  • Example Workflow:
    • Screen solvents (e.g., ethanol, DMF) and temperatures (60–120°C) using a Plackett-Burman design.
    • Optimize catalyst type (e.g., Lewis acids) and stoichiometry via central composite design.
    • Validate purity via HPLC or NMR, referencing structural analogs in and .

Q. How can the crystal structure and molecular conformation be confirmed?

Methodological Answer:

  • X-ray Crystallography: Resolve the compound’s 3D structure by analyzing intermolecular interactions (e.g., C–H···F/N hydrogen bonds) and dihedral angles between aromatic rings, as demonstrated for similar imidazole derivatives in .
  • Complementary Techniques:
    • FT-IR: Confirm functional groups (e.g., S=O stretching at ~1150 cm⁻¹ for the sulfone group).
    • 1^1H/13^{13}C-NMR: Assign signals to verify substituent positions (e.g., fluorine’s deshielding effect on adjacent protons) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays: Target enzymes relevant to the compound’s heterocyclic core (e.g., kinases, cytochrome P450). Use fluorescence-based or colorimetric methods (e.g., ATPase activity assays) .
  • Antimicrobial Testing: Follow protocols in , where triazole derivatives were screened against bacterial/fungal strains via broth microdilution (MIC determination) .

Advanced Research Questions

Q. How can computational reaction path search methods accelerate derivative development?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction intermediates and transition states, as implemented by ICReDD (). This reduces trial-and-error experimentation by predicting viable pathways .
  • Case Study: For a thienoimidazole analog, simulate nucleophilic substitution at the sulfur center to prioritize synthetic routes with lower activation energy .

Q. How can AI integrate with multiphysics simulations for reaction optimization?

Methodological Answer:

  • AI-Driven Parameter Prediction: Train neural networks on historical data (e.g., solvent effects, yields) to recommend optimal conditions. Validate predictions using COMSOL Multiphysics for fluid dynamics or heat transfer simulations () .
  • Example Application: Predict mixing efficiency in a microreactor setup to enhance sulfonation step yields .

Q. How should contradictory bioactivity data across derivatives be analyzed statistically?

Methodological Answer:

  • Multivariate Analysis: Apply principal component analysis (PCA) or partial least squares (PLS) to correlate structural features (e.g., substituent electronegativity, logP) with bioactivity outliers. ’s table of analogs (e.g., ethyl ester vs. piperidinyl derivatives) provides a template for such comparisons .
  • Hypothesis Testing: Use ANOVA to determine if fluorine’s position (para vs. meta) significantly alters antimicrobial potency .

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